N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide
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Overview
Description
N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves the reaction of 2-fluorobenzyl chloride with 5-mercapto-1,3,4-thiadiazole-2-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols and Amines: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antibacterial agent, inhibiting the growth of certain bacterial strains.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for its antibacterial and antifungal properties.
Industry: The compound is explored for its use in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit bacterial growth by interfering with essential enzymes or proteins required for bacterial survival. The exact molecular pathways and targets are still under investigation, but the compound’s ability to disrupt bacterial cell wall synthesis or protein function is a key aspect of its antibacterial activity.
Comparison with Similar Compounds
N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide can be compared with other thiadiazole derivatives, such as:
- N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide
- N-{5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and biological activities
Properties
Molecular Formula |
C11H10FN3OS2 |
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Molecular Weight |
283.3 g/mol |
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H10FN3OS2/c1-7(16)13-10-14-15-11(18-10)17-6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,13,14,16) |
InChI Key |
DSBHPURPHITONH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2F |
Origin of Product |
United States |
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